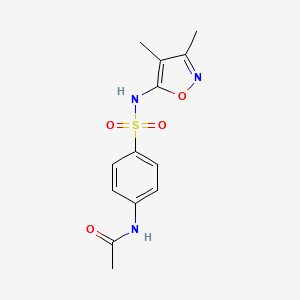

N(4)-Acetylsulfisoxazole

Description

Historical Context and Chemical Significance within Sulfonamide Chemistry

The history of N(4)-Acetylsulfisoxazole is intrinsically linked to the development of sulfonamides, a class of synthetic antimicrobial agents that were the first effective drugs for preventing and curing bacterial infections in humans. pexacy.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a molecule essential for folic acid synthesis in bacteria. wikipedia.orgdrugbank.com By competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth. drugbank.comnih.govdrugs.com

Sulfisoxazole (B1682709), the parent compound of this compound, was developed as a sulfonamide with a broad spectrum of activity against both gram-positive and many gram-negative organisms. nih.govnih.gov A key structural feature of sulfonamides required for antibacterial activity is a free amino group in the para-position (N4) of the benzene (B151609) ring. ekb.eg The acetylation of this N4-amino group, which results in this compound, is a primary metabolic pathway for sulfisoxazole in the body. nih.gov This metabolic conversion is a significant aspect of its pharmacokinetics.

Role as a Prodrug Precursor: Chemical and Biochemical Implications

The term "prodrug" typically refers to an inactive or less active compound that is converted into an active drug within the body. In the context of sulfisoxazole, it is the N(1)-acetyl derivative, often referred to as Acetyl Sulfisoxazole, that is intentionally synthesized and administered as a prodrug. nih.govdrugs.comchemicalbook.com This acetylated form is tasteless, making it more suitable for oral administration, especially in liquid formulations for pediatrics. drugs.comchemicalbook.com

The chemical and biochemical implications of this prodrug strategy are significant. The acetyl group at the N1 position renders the molecule less water-soluble. drugbank.com Following oral administration, digestive enzymes in the gastrointestinal tract hydrolyze, or split, the acetyl group from N(1)-acetylsulfisoxazole, releasing the active drug, sulfisoxazole, which is then absorbed. nih.govdrugbank.com This enzymatic conversion is responsible for a slower absorption rate and lower peak plasma concentrations compared to administering an equal dose of sulfisoxazole directly. drugbank.com

Once sulfisoxazole is absorbed and circulates in the bloodstream, it undergoes metabolism, primarily in the liver. A major metabolic pathway is acetylation at the N4-amino group by N-acetyltransferase (NAT) enzymes, forming this compound. nih.gov This metabolite is then primarily excreted by the kidneys. drugs.comnih.gov Studies have shown that a significant portion of an administered dose of sulfisoxazole is excreted in the urine as this N4-acetylated metabolite. drugs.com Research in isolated perfused rat kidneys has indicated that the metabolism of sulfisoxazole to this compound is a reversible process. nih.gov

The biochemical conversion process involves the use of microorganisms or enzymes to transform a substance into different products. numberanalytics.com In this case, hepatic enzymes catalyze the acetylation of sulfisoxazole.

Table 1: Comparative Properties of Sulfisoxazole and its Acetylated Derivatives

| Feature | Sulfisoxazole | N(1)-Acetylsulfisoxazole | This compound |

| Alternate Names | Sulfafurazole nih.gov | Acetyl Sulfisoxazole pharmacompass.com | N4-acetyl sulfisoxazole |

| CAS Number | 127-69-5 nih.gov | 80-74-0 pharmacompass.com | 4206-74-0 |

| Molecular Formula | C₁₁H₁₃N₃O₃S nih.gov | C₁₃H₁₅N₃O₄S pharmacompass.com | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 267.30 g/mol drugfuture.com | 309.34 g/mol pharmacompass.com | 309.34 g/mol |

| Role | Active antibacterial drug | Prodrug of sulfisoxazole nih.gov | Metabolite of sulfisoxazole drugfuture.com |

| Formation | Synthetic preparation drugfuture.com | Synthetic acetylation of sulfisoxazole | Hepatic acetylation of sulfisoxazole |

| Water Solubility | Moderate | Low | Not specified |

| Melting Point | 194°C drugfuture.com | 193-194°C drugfuture.com | Not specified |

Scope and Research Imperatives for this compound Studies

The study of this compound remains an important area of research in pharmaceutical sciences. Key research imperatives include:

Pharmacokinetic Modeling: Further elucidation of the pharmacokinetics of sulfisoxazole and its interconversion with this compound is crucial for optimizing therapeutic regimens. This includes understanding the influence of genetic variations in N-acetyltransferase enzymes on the rate and extent of metabolite formation.

Drug-Drug Interactions: Investigating potential drug-drug interactions involving the metabolic pathways of sulfisoxazole is essential. For instance, understanding how co-administered drugs might affect the activity of N-acetyltransferases could prevent altered therapeutic outcomes. preprints.org

Analytical Method Development: The development of sensitive and specific analytical methods for the simultaneous quantification of sulfisoxazole and its metabolites, including this compound, in biological matrices is necessary for detailed pharmacokinetic and metabolic studies.

Toxicological Evaluation: Although generally considered an inactive metabolite, further toxicological assessment of this compound is warranted to ensure it does not contribute to any unforeseen adverse effects, particularly in patients with impaired renal function where its accumulation may occur.

Structure

3D Structure

Properties

CAS No. |

4206-74-0 |

|---|---|

Molecular Formula |

C13H15N3O4S |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7,16H,1-3H3,(H,14,17) |

InChI Key |

UTVCPAPWORAKEV-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Other CAS No. |

80-74-0 4206-74-0 |

Synonyms |

N(4)-acetylsulfisoxazole |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N 4 Acetylsulfisoxazole

Classical Synthesis Routes for N(4)-Acetylsulfisoxazole and Related Analogues

The classical approach to synthesizing this compound primarily involves the acetylation of the parent compound, sulfisoxazole (B1682709). A key challenge in this synthesis is achieving regioselectivity, meaning the targeted acetylation of the aromatic amino group (N4) over the sulfonamide nitrogen (N1).

A representative classical strategy involves a multi-step process:

Protection of the N1 Nitrogen : The sulfonamide nitrogen (N1) is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This prevents the N1 nitrogen from reacting in the subsequent acetylation step.

Acetylation of the N4-amino group : The para-aminobenzene group (N4) is then acetylated. This is typically achieved using acetic anhydride (B1165640) in a suitable solvent like tetrahydrofuran (B95107) (THF).

Deprotection : The final step involves the removal of the Boc protecting group from the N1 nitrogen under acidic conditions to yield the final this compound product.

This method ensures that the acetyl group is specifically added to the N4 position, yielding the desired isomer. The synthesis of related analogs often involves similar protection-acylation-deprotection sequences, substituting acetic anhydride with other acylating agents to introduce different functional groups.

Novel Synthetic Methodologies and Chemical Modifications

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound and its derivatives, often focusing on improving efficiency, yield, and environmental friendliness. While specific literature on novel syntheses for this compound is limited, advancements in related fields provide viable alternative strategies.

Microwave-Assisted Synthesis : One-pot, microwave-assisted methods have been developed for the synthesis of isoxazole (B147169) rings, a core component of the target molecule. This technique can significantly reduce reaction times and improve yields.

Catalyst-Free and Solvent-Free Conditions : Environmentally benign procedures, such as catalyst-free synthesis of isoxazoles under ultrasound radiation or solvent-free condensation reactions for forming related structures, represent a significant advancement. chemrevlett.com These methods offer benefits like easier work-up, milder reaction conditions, and high yields. chemrevlett.com

Novel Catalytic Systems : The use of highly efficient and reusable catalysts, such as zinc oxide-nanoparticles or CsF-Celite for sulfonylation reactions, presents a modern approach to forming the sulfonamide bond central to the molecule's structure.

These novel methodologies, while not all documented specifically for this compound, represent the forefront of synthetic chemistry and could be adapted to create more efficient and sustainable manufacturing processes for this compound. openaccessjournals.comfrontiersin.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing product yield and purity while minimizing costs and reaction time. Key variables that are typically fine-tuned include solvents, catalysts, temperature, and reactant stoichiometry. For instance, in related acylation and amidation reactions, careful selection of these parameters has been shown to dramatically increase yields. researchgate.net

The table below illustrates parameters that are commonly adjusted during the optimization of synthetic reactions relevant to this compound synthesis, based on findings from analogous chemical processes. researchgate.netsoton.ac.uk

| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Consideration |

|---|---|---|---|---|

| Solvent | Ethanol | Acetonitrile (B52724) | Solvent-Free | Solvent choice affects reactant solubility and reaction rate. Solvent-free conditions can be more environmentally friendly and lead to higher concentrations. chemrevlett.comresearchgate.net |

| Catalyst | Pyridine | Glacial Acetic Acid | Fe Nanoparticles escholarship.org | Catalysts can lower the activation energy, increasing reaction speed. The choice depends on the specific reaction step (e.g., acetylation, sulfonamide formation). |

| Temperature | Room Temperature | 35°C soton.ac.uk | 150°C researchgate.net | Higher temperatures often increase reaction rates but can also lead to side products or decomposition, potentially lowering the overall yield. researchgate.netsoton.ac.uk |

| Time | 1-2 hours | 6-8 hours | >48 hours soton.ac.uk | Reaction time is optimized to ensure completion without allowing for the degradation of the product. soton.ac.uk |

| Base | None | Triethylamine (Et3N) soton.ac.uk | Potassium Carbonate (K2CO3) researchgate.net | A base is often required to neutralize acidic byproducts, driving the reaction to completion. researchgate.netsoton.ac.uk |

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound to understand how structural changes affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. oncodesign-services.comwikipedia.org For this compound, derivatization focuses on altering specific parts of the molecule, such as the N4-acetyl group or the sulfonamide linkage, to study the impact on its properties.

The synthesis of various analogs allows researchers to probe the chemical features responsible for a molecule's therapeutic effects. researchgate.net This exploration can lead to the development of compounds with improved characteristics, such as enhanced potency or better pharmacokinetic profiles. oncodesign-services.com

Below is a table of this compound analogs and the insights gained from their synthesis.

| Analog Name/Modification | Structural Change | Observed Impact on Properties/Activity | Reference |

|---|---|---|---|

| N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide | The N4-acetamide group is replaced with a propanamide chain. | Increased lipophilicity, which enhances tissue penetration but reduces the rate of renal clearance. | |

| Sulfisomezole-N4-Acetate | Features a modified acetamide (B32628) group and variations in the sulfonamide linkage. | Exhibits reduced antimicrobial efficacy, which is attributed to an altered binding affinity to bacterial enzymes. | |

| Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the phenyl ring | Substitution on the phenyl ring of the isoxazole moiety. | In related isoxazole structures, such modifications have been shown to promote or enhance biological activities like cytotoxicity or sPLA₂ inhibition. | |

| Introduction of an electron-rich fused ring on the phenyl group | Fusion of an additional ring to the phenyl group. | In similar isoxazole-containing compounds, this has been found to be beneficial for antiproliferative activity. |

Advanced Structural Elucidation and Characterization of N 4 Acetylsulfisoxazole

High-Resolution Spectroscopic Analyses of N(4)-Acetylsulfisoxazole

High-resolution spectroscopy is instrumental in defining the structural features of this compound in various states. Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectrophotometry each offer a unique window into the molecule's architecture and electronic landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure, conformational dynamics, and potential tautomeric equilibria of molecules like this compound. utoronto.canih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY), a detailed picture of the molecule's preferred conformation in solution can be constructed.

The ability of NMR to study dynamic processes makes it particularly suitable for exploring conformational switching and the presence of minor tautomeric forms. utoronto.caresearchgate.net Although direct, detailed NMR studies specifically on the conformational and tautomeric equilibria of this compound are not extensively reported in the provided context, the principles of NMR suggest its utility. For instance, the presence of different conformers can be inferred from the broadening of NMR signals or the appearance of multiple sets of resonances. researchgate.netnih.gov Tautomerism, the interconversion between structural isomers, can also be investigated by monitoring changes in chemical shifts and coupling constants under different solvent conditions or temperatures. researchgate.netmdpi.com

Table 1: Representative NMR Data Interpretation

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| ¹H | 6.0 - 8.5 | Aromatic protons, providing insight into substitution patterns and electronic environment. |

| ¹H | 2.0 - 2.5 | Acetyl methyl protons, confirming the presence of the N-acetyl group. |

| ¹³C | 165 - 175 | Carbonyl carbon of the acetyl group. |

| ¹³C | 110 - 150 | Aromatic and isoxazole (B147169) ring carbons, detailing the carbon framework. |

| ¹⁵N | Varies | Can distinguish between the sulfonamide and acetylated amine nitrogens, sensitive to tautomerism. |

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. edinst.com Key absorptions would be expected for the N-H stretch of the sulfonamide, the C=O stretch of the acetyl group, the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide group, and various vibrations associated with the aromatic and isoxazole rings. esisresearch.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. edinst.com A key selection rule is that a vibration is Raman active if it causes a change in the molecule's polarizability. edinst.comlibretexts.org This often means that symmetric vibrations and bonds involving non-polar groups are more prominent in Raman spectra. For this compound, Raman spectroscopy would be useful for observing the S=O symmetric stretch and the vibrations of the isoxazole and benzene (B151609) rings. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Sulfonamide) | 3300 - 3400 | Weak | Stretching |

| C=O (Amide) | 1680 - 1700 | Moderate | Stretching |

| S=O (Sulfonamide) | 1330 - 1370 (asymmetric) | 1150 - 1190 (symmetric) | Stretching |

| C-N | 1250 - 1350 | Moderate | Stretching |

| Aromatic C=C | 1450 - 1600 | Strong | Ring Stretching |

| Isoxazole Ring | 1400 - 1650 | Moderate-Strong | Ring Stretching |

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns. nih.gov In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. lcms.cznih.gov This process helps to piece together the molecule's structure by identifying characteristic losses.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the sulfur atom and the nitrogen of the aniline (B41778) group.

Loss of the acetyl group.

Fission of the sulfonamide group, leading to the formation of SO₂.

Fragmentation of the isoxazole ring.

Understanding these fragmentation pathways is essential for the unambiguous identification of the compound in non-clinical settings. youtube.comrsc.org

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. numberanalytics.comslideshare.net The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores. numberanalytics.comusp.br

In this compound, the primary chromophores are the benzene ring and the isoxazole ring. The electronic transitions observed are typically π → π* and n → π* transitions. agroparistech.fr The benzene ring conjugated with the sulfonamide group and the isoxazole ring system give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity. This technique is also widely used for the quantitative determination of the compound's concentration in a solution, following the Beer-Lambert law. numberanalytics.comusp.br

Table 3: Expected Electronic Transitions in this compound

| Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~250 - 280 |

| π → π* | Isoxazole Ring | ~220 - 260 |

| n → π* | Carbonyl, Sulfonyl, Isoxazole | Longer wavelength, lower intensity |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Weight Confirmation (excluding clinical metabolomics)

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. fzu.cz

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. uol.deuhu-ciqso.es This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. fzu.cz The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. uol.de

The data obtained from SCXRD allows for the unambiguous determination of:

Molecular Conformation: The exact three-dimensional shape of the molecule, including the torsion angles between the phenyl ring, the sulfonamide group, and the isoxazole ring.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry. uhu-ciqso.es

Crystal Packing: How individual molecules of this compound are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the sulfonamide N-H and S=O or C=O groups) and π-π stacking interactions between aromatic rings, which govern the stability of the crystal structure. mdpi.com

While specific crystallographic data for this compound is not detailed in the provided search results, the technique remains the most powerful method for its solid-state structural elucidation. xtalpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous State Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. It serves as a primary tool for identifying crystalline phases, detecting polymorphism, and characterizing amorphous content. researchgate.netmdpi.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. researchgate.net Each polymorphic form possesses a unique crystal lattice, which results in a distinct PXRD pattern, often referred to as a crystalline "fingerprint". researchgate.netamericanpharmaceuticalreview.com

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Small variations in the pattern, such as shifts in peak positions or the appearance of new peaks, can indicate the presence of a different polymorphic form. researchgate.net Therefore, controlling the crystalline phase composition is crucial during drug development and manufacturing to ensure product consistency and efficacy. mdpi.comrigaku.com While specific PXRD data for this compound polymorphs are not extensively detailed in publicly available literature, the analysis would follow established principles. A typical investigation would involve exposing a powdered sample to X-rays and recording the diffraction pattern to identify its specific crystalline form or to detect any amorphous content, which appears as a broad halo instead of sharp peaks.

Representative PXRD Data for a Hypothetical Crystalline Form of this compound

This table illustrates the type of data obtained from a PXRD analysis. The 2θ angles and relative intensities are unique to a specific crystal structure.

| Diffraction Angle (2θ) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.3 | 80 |

| 15.8 | 100 |

| 19.1 | 65 |

| 21.7 | 90 |

| 24.6 | 55 |

| 28.9 | 30 |

Note: This data is representative and intended for illustrative purposes.

Co-crystallization and Salt Formation Studies involving this compound

Co-crystallization and salt formation are prominent strategies in pharmaceutical sciences to enhance the physical properties of an API without altering its chemical structure. ijlpr.comjapsonline.com These techniques are particularly valuable for improving the solubility, dissolution rate, and stability of poorly soluble compounds. crystalpharmatech.comresearchgate.net

Co-crystallization involves combining an API with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. japsonline.comresearchgate.net The components are linked by non-covalent interactions, most commonly hydrogen bonds. ijlpr.comjapsonline.com The selection of an appropriate co-former is a critical step, often guided by principles of crystal engineering and supramolecular chemistry. ijlpr.com The resulting co-crystal is a new solid form with its own unique crystal structure and physicochemical properties.

Salt formation is another effective method, applicable to APIs with ionizable functional groups. drughunter.com By reacting an acidic or basic API with a suitable counter-ion, a salt is formed, which often exhibits significantly higher aqueous solubility compared to the free form of the drug. crystalpharmatech.com Approximately 50% of drugs on the market exist in salt forms. crystalpharmatech.com

While specific studies on the co-crystallization or salt formation of this compound are not widely documented, research in this area would aim to identify suitable co-formers or salt-formers to improve its biopharmaceutical characteristics. Such studies would involve screening various pharmaceutically acceptable compounds and characterizing the resulting new solid forms using techniques like PXRD, DSC, and spectroscopy. semanticscholar.org

Thermal Analysis and Energetic Aspects of this compound

Thermal analysis techniques are indispensable for characterizing the thermal stability and energetic properties of pharmaceutical solids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information regarding phase transitions and decomposition. cas.cz

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. 6-napse.comresearchgate.net This technique is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and solid-solid phase transitions. nih.govtainstruments.com The resulting DSC thermogram plots heat flow against temperature, where events like melting appear as endothermic peaks (heat absorption) and crystallization as exothermic peaks (heat release). mdpi.com

Representative DSC Data for a Hypothetical Thermal Event of this compound

This table shows typical parameters obtained from a DSC curve for a melting event.

| Parameter | Value | Unit |

| Onset Temperature | 189.5 | °C |

| Peak Temperature | 191.8 | °C |

| Enthalpy of Fusion (ΔHfus) | 105.2 | J/g |

Note: This data is representative and intended for illustrative purposes.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. tainstruments.comabo.fi A TGA curve plots mass percentage against temperature. A loss in mass indicates a decomposition, dehydration (loss of water), or desolvation event. scirp.org

A TGA study of this compound would reveal the temperature at which it begins to decompose. The profile of mass loss can provide insights into its degradation pathway. tga.gov.au For instance, a multi-step decomposition might suggest the sequential loss of different functional groups. When coupled with techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), TGA can help identify the gaseous products evolved during decomposition, offering a more complete picture of the degradation mechanism. tainstruments.com

Representative TGA Data for a Hypothetical Decomposition of this compound

This table illustrates how TGA data can show distinct stages of mass loss during thermal degradation.

| Step | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 210 - 280 | 15.8 | Initial decomposition, possible loss of acetyl group |

| 2 | 280 - 450 | 55.2 | Major decomposition of the remaining structure |

| - | > 450 | 29.0 | Residual Mass |

Note: This data is representative and intended for illustrative purposes.

Mechanistic Investigations of N 4 Acetylsulfisoxazole S Biochemical Transformation Non Clinical

Enzymatic Hydrolysis of the N(4)-Acetyl Group: Biochemical Characterization

The primary activation step for N(4)-Acetylsulfisoxazole is the hydrolysis of its N(4)-acetyl group to yield the pharmacologically active sulfisoxazole (B1682709). This conversion is catalyzed by enzymes within the body.

While the precise enzymes responsible for the deacetylation of this compound are not extensively characterized in the literature, the reaction is known to be a reversible metabolic process. nih.gov The hydrolysis of the amide bond suggests the involvement of hydrolases, specifically amidases or carboxylesterases with broad substrate specificity.

Potential enzyme candidates belong to the aryl-acylamidase (EC 3.5.1.13) class, which are known to hydrolyze N-acylarylamine compounds. expasy.org These enzymes are abundant in the liver, a primary site for drug metabolism. wdh.ac.id General carboxylesterases, which exhibit promiscuous amidase activity, are also likely contributors to this metabolic conversion. These enzymes are crucial for the detoxification and metabolism of a vast array of xenobiotics. wdh.ac.id

Research on an isolated perfused rat kidney model has demonstrated that the interconversion between sulfisoxazole and this compound occurs within the kidney, indicating that metabolic enzymes capable of this hydrolysis are present in renal tissue. nih.gov Furthermore, studies on the N(1)-acetyl isomer of sulfisoxazole have shown that deacetylation can be carried out by intestinal microflora, such as Escherichia coli. jst.go.jp This suggests that gut bacteria could also play a role in the biotransformation of this compound before its absorption.

Enzymes that catalyze the specific hydrolysis of N-acetyl groups, such as chitin (B13524) deacetylases (EC 3.5.1.41) from the carbohydrate esterase 4 family, provide a functional model for this type of biochemical reaction, although they are not directly involved in drug metabolism. nih.govmdpi.com

Detailed in vitro kinetic parameters, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), for the enzymatic hydrolysis of this compound are not widely available in published research.

However, studies using the isolated perfused rat kidney have provided some qualitative kinetic insights. The research indicated that the metabolism of sulfisoxazole to its N(4)-acetyl metabolite, and the reverse hydrolysis reaction, are influenced by protein binding. nih.gov An increase in the free fraction of the compounds led to an increase in their metabolism, a key consideration for pharmacokinetic modeling. nih.gov

A typical in vitro kinetic study would involve incubating this compound with a source of enzymes, such as liver microsomes or purified hydrolases, and measuring the rate of sulfisoxazole formation over time at various substrate concentrations. The resulting data would be fitted to kinetic models like the Michaelis-Menten equation to determine the key parameters.

Table 1: Illustrative Parameters for In Vitro Enzyme Kinetic Analysis

| Parameter | Symbol | Description | Unit |

| Michaelis Constant | K_m | The substrate concentration at which the reaction rate is half of V_max. It reflects the enzyme's affinity for the substrate. | µM or mM |

| Maximum Velocity | V_max | The maximum rate of the reaction when the enzyme is saturated with the substrate. | nmol/min/mg protein |

| Catalytic Constant | k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | s⁻¹ or min⁻¹ |

| Catalytic Efficiency | k_cat/K_m | A measure of the enzyme's overall ability to convert substrate to product. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |

The substrate specificity and inhibition profiles of the exact enzymes that hydrolyze this compound have not been specifically determined. However, based on the likely involvement of hepatic carboxylesterases and other amidases, a broad substrate specificity can be inferred. wdh.ac.id These enzymes are known to act on a wide variety of endogenous and xenobiotic compounds containing ester, amide, and thioester linkages. Their role is a general defense mechanism against foreign chemicals. wdh.ac.id

The inhibition of these enzymes, for example by other drugs or dietary components, could potentially affect the rate of activation of this compound, leading to drug-drug interactions. For instance, the metabolism of the drug Imatinib can be decreased when co-administered with acetyl sulfisoxazole, suggesting a possible interaction at the level of metabolic enzymes. mdpi.com

Kinetic Studies of this compound Hydrolysis in In Vitro Systems

Molecular Interactions with Enzymes and Biomacromolecules (Excluding Clinical Outcomes)

The interaction of this compound and its active metabolite with the bacterial target enzyme is the basis of its therapeutic effect. Understanding these interactions at a molecular level clarifies its mechanism of action as a prodrug.

This compound is a prodrug that itself possesses negligible antibacterial activity. Its mechanism of action is dependent on its hydrolysis to sulfisoxazole, which acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) (EC 2.5.1.15). drugbank.comnih.gov Sulfisoxazole competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a crucial step in the bacterial folate pathway. drugbank.com

Consequently, the binding affinity of this compound for DHPS is expected to be significantly lower than that of sulfisoxazole. The acetylation of the N4-amino group, which is critical for mimicking PABA, prevents effective binding to the enzyme's active site. While specific binding affinity constants (e.g., K_i, IC_50) for this compound with DHPS are not reported in the literature, a conceptual comparison highlights the functional difference between the prodrug and the active drug.

Table 2: Conceptual Comparison of Binding Affinity to Bacterial Dihydropteroate Synthase (DHPS)

| Compound | Role | Expected Binding Affinity (K_i) | Rationale |

| p-Aminobenzoic Acid (PABA) | Native Substrate | High | The natural substrate for which the enzyme's active site is optimized. |

| Sulfisoxazole | Competitive Inhibitor | High | A structural analog of PABA, designed to bind tightly to the active site. drugbank.com |

| This compound | Inactive Prodrug | Very Low | The N4-acetyl group blocks the key interactions required for binding to the PABA site. |

No experimental structural data, such as X-ray crystallography or NMR, is available for this compound bound to any biomacromolecule. However, the structural basis for its lack of activity at the DHPS target can be inferred from the known interactions of sulfisoxazole and PABA within the enzyme's active site.

The crystal structure of DHPS reveals a specific binding pocket for PABA. The N4-amino group of PABA (and of sulfisoxazole) is a critical interaction point, forming key hydrogen bonds with conserved residues in the active site. The acetylation of this amine in this compound fundamentally disrupts this interaction in two ways:

Steric Hindrance: The addition of the acetyl group introduces significant bulk, which is likely to sterically clash with the residues lining the active site, preventing the molecule from achieving the correct orientation for binding.

Loss of Hydrogen Bonding: The N4-amino group of sulfisoxazole acts as a hydrogen bond donor. In this compound, this group is converted to an amide. The amide proton is a much poorer hydrogen bond donor, and the electronic properties of the nitrogen are altered, ablating the essential hydrogen bonding pattern required for high-affinity binding.

These structural considerations provide a clear molecular rationale for why this compound is an inactive prodrug that must first be hydrolyzed to sulfisoxazole to inhibit DHPS. Molecular docking studies, which are computational methods to predict the binding of a ligand to a protein, could further quantify this lack of favorable interaction. nih.govnih.gov

Advanced Analytical Methodologies for N 4 Acetylsulfisoxazole Quantification and Identification Non Clinical

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of N(4)-Acetylsulfisoxazole. ijprajournal.com Various techniques, including HPLC, GC, and TLC, are employed to resolve the compound from a complex matrix of related substances. ijprajournal.comijrti.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound due to its simplicity, speed, and sensitivity. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating sulfonamide derivatives. chromatographyonline.com

Method development for this compound typically involves screening different stationary phases and optimizing mobile phase composition, pH, and temperature to achieve sufficient resolution from sulfisoxazole (B1682709) and other impurities like N(1)-acetyl sulfisoxazole and N(1),N(4)-diacetyl sulfisoxazole. chromatographyonline.comtandfonline.com A specific RP-HPLC method has been developed using a microparticulate octadecylsilane (B103800) column with a ternary mobile phase, demonstrating the ability to detect manufacturing impurities at levels below 0.1%. tandfonline.com

Validation of the HPLC method is performed according to regulatory guidelines (e.g., ICH) to ensure its suitability for the intended purpose. medwinpublishers.comsysrevpharm.org This process confirms the method's specificity, linearity, range, accuracy, precision, and robustness. sysrevpharm.orgnajah.edu

Table 1: Example of HPLC Method Parameters for Sulfisoxazole-Related Impurities

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Column | Microparticulate Octadecylsilane (C18) |

| Mobile Phase | Ternary mixture of aqueous acetic acid, acetonitrile (B52724), and methanol (B129727) tandfonline.com |

| Detector | UV-Vis or Diode Array Detector (DAD) uran.ua |

| Key Impurities Separated | Sulfisoxazole, this compound, N(1),N(4)-Diacetylsulfisoxazole tandfonline.com |

| Detection Limit | < 0.1% for manufacturing impurities tandfonline.com |

This table is illustrative and based on published research findings.

Gas Chromatography (GC) is a powerful separation technique, but its application for compounds like this compound is limited by the compound's low volatility and thermal instability. americanpeptidesociety.org Direct analysis is often impractical as the analyte must be vaporized without decomposition. ijrti.org

To overcome this limitation, chemical derivatization is employed. jfda-online.com This process converts the polar, non-volatile this compound into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net The most common strategy is silylation, which replaces active hydrogen atoms (e.g., on amide and sulfonamide groups) with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp

Common Derivatization Strategies for GC Analysis:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to create TMS derivatives. chemcoplus.co.jp This reduces polarity and increases volatility.

Acylation: This involves introducing an acyl group, for instance, using fluorinated anhydrides, which can improve chromatographic properties and enhance detection sensitivity with specific detectors. jfda-online.com

Alkylation (e.g., Methylation): This strategy can also be used to increase volatility, though silylation is more common for sulfonamides. researchgate.net

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired analytical outcome. chemcoplus.co.jp A GC method coupled with a mass spectrometer (GC-MS) can provide definitive structural information about the derivatized compound and any impurities. nih.gov

Table 2: Common GC Derivatization Reagents and their Applications

| Derivatization Type | Reagent | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, HMDS | -OH, -COOH, -NH2, -SH, amides | Increase volatility, improve thermal stability chemcoplus.co.jpnih.gov |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Alcohols, phenols, amines | Improve chromatographic properties, enhance detection jfda-online.com |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Acids, phenols, amides | Increase volatility for GC analysis |

This table provides a general overview of derivatization strategies applicable to compounds with functional groups similar to this compound.

Thin Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative analysis and impurity profiling of this compound. ijprajournal.comijrti.org It is often used as a complementary technique to HPLC to confirm the presence of impurities or as a preliminary screening tool. tandfonline.com

For impurity profiling, a TLC system is developed to separate the main compound from its potential impurities and degradation products. ijrti.org The separation occurs on a plate coated with a stationary phase (e.g., silica (B1680970) gel), with the mobile phase ascending the plate via capillary action. Components are visualized under UV light or with a suitable staining reagent. A procedure has been described to complement the HPLC quantitation of manufacturing impurities related to N(1)-acetyl sulfisoxazole, which includes this compound. tandfonline.com

Table 3: Representative TLC System for Qualitative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates (e.g., Silica gel 60 F254) |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Chloroform:Methanol) |

| Detection | UV light (typically at 254 nm) or chemical visualization reagents |

| Application | Qualitative identification, impurity spotting, reaction monitoring ijrti.org |

This table outlines a typical TLC setup for the analysis of moderately polar organic compounds.

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as rapid analysis times, high efficiency, and minimal sample and reagent consumption. longdom.orgdiva-portal.org It separates charged molecules based on their differential migration rates in an electric field, which is dependent on their charge-to-mass ratio. clinicallab.comsciex.com

Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is well-suited for separating ionizable compounds like this compound and its related acidic and basic impurities. The separation occurs in a buffer-filled fused silica capillary under a high voltage. clinicallab.com By adjusting the pH of the buffer, the charge of the analytes can be manipulated to optimize separation. longdom.org CE's high resolving power makes it an excellent tool for separating structurally similar impurities that may be difficult to resolve by HPLC. longdom.org

Thin Layer Chromatography (TLC) for Impurity Profiling and Qualitative Analysis

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled power for both quantification and structural identification. humanjournals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for trace-level analysis and metabolite profiling in non-clinical studies. mdpi.comescientificpublishers.com Its high sensitivity, selectivity, and specificity make it ideal for detecting and quantifying minute amounts of this compound and its metabolites in complex biological matrices from in vitro (e.g., hepatocytes, microsomes) and animal studies. escientificpublishers.compharmaron.com

In a typical non-clinical metabolite profiling study, a drug candidate is incubated with liver microsomes or administered to an animal model. mdpi.compharmaron.com The resulting samples are analyzed by LC-MS/MS. The liquid chromatography component separates the parent drug from its metabolites, which are then introduced into the mass spectrometer. nih.gov The first mass analyzer (MS1) selects the precursor ion (e.g., the molecular ion of a potential metabolite), which is then fragmented. The second mass analyzer (MS2) scans the resulting product ions, generating a unique fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for identification. mdpi.comfrontiersin.org This approach allows for the confident identification of metabolic "soft spots" on the molecule, such as sites of hydroxylation, glucuronidation, or other biotransformations. mdpi.com

Table 4: Application of LC-MS/MS in Non-Clinical Analysis of this compound

| Parameter | Description |

|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Ionization Source | Electrospray Ionization (ESI) is common for polar molecules. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or high-resolution analyzers like Q-TOF or Orbitrap. mdpi.comnih.gov |

| Scan Mode | Selected Reaction Monitoring (SRM) for quantification; Product Ion Scan for structural elucidation. nih.gov |

| Application | Identification and quantification of metabolites in in vitro assays (hepatocytes, S9 fractions) and in vivo animal samples (plasma, urine). escientificpublishers.compharmaron.com |

This table summarizes the key components and applications of an LC-MS/MS workflow for drug metabolite profiling.

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. alwsci.com However, this compound, like many pharmaceutical compounds, is a polar and non-volatile molecule, making it unsuitable for direct analysis by GC. alwsci.comsigmaaldrich.com To overcome this limitation, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comjfda-online.com

The primary goal of derivatization is to replace active hydrogen atoms on polar functional groups, such as the sulfonamide (-SO₂NH-) and acetylamino (-NHCOCH₃) groups in this compound, with nonpolar moieties. sigmaaldrich.comgreyhoundchrom.com This transformation reduces intermolecular hydrogen bonding, decreases the boiling point, and improves the chromatographic properties of the compound, leading to better peak shape and sensitivity. jfda-online.com

Common derivatization strategies applicable to compounds like this compound include silylation and acylation.

Silylation: This is a widely used technique where an organosilicon group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, replaces an active hydrogen. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comjfda-online.com TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This method introduces an acyl group, often a fluoroacyl group, which significantly increases volatility and enhances detectivity, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCI) are commonly used. jfda-online.com

Once derivatized, the sample is injected into the GC-MS system. The volatile this compound derivative is separated from other components in the mixture as it passes through the GC column. The eluted derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the original compound.

| Parameter | Description | Example/Rationale |

|---|---|---|

| Derivatization Technique | Chemical modification to increase volatility. | Silylation (e.g., with MTBSTFA) to form a TBDMS derivative, which is stable and provides characteristic mass fragments. sigmaaldrich.com |

| GC Column | Stationary phase for separating compounds. | A low-polarity column, such as a DB-5ms (5% phenyl polysiloxane), is typically used for analyzing derivatized polar compounds. jfda-online.com |

| Ionization Mode | Method for creating ions in the mass spectrometer. | Electron Impact (EI) is common and produces a reproducible library-searchable spectrum. Chemical Ionization (CI) can be used for softer ionization and molecular ion confirmation. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Ion Trap analyzers are frequently used for routine quantification and identification. |

| Detection Mode | Monitors specific ions for quantification. | Selected Ion Monitoring (SIM) enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. |

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, non-clinical applications)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. amhsr.orgijrpc.com It is frequently employed in pharmaceutical analysis for quantifying active ingredients in various formulations and can be adapted for non-clinical applications such as analyzing samples from in vitro dissolution or enzymatic studies. amhsr.orgresearchgate.net

The principle behind UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mabion.eu

The procedure for quantifying this compound involves several key steps:

Determination of Maximum Absorbance (λmax): A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer) is scanned across a range of UV wavelengths (typically 200-400 nm) to identify the wavelength at which it exhibits maximum light absorption. ijrpc.com Related sulfonamides, such as sulfamethoxazole, show a characteristic λmax around 264 nm, which serves as a likely region for analysis. researchgate.net

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared. researchgate.net The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. researchgate.net

Sample Analysis: The absorbance of the unknown sample (e.g., from an in vitro assay) is measured under the same conditions.

Quantification: The concentration of this compound in the sample is determined by interpolating its absorbance value on the linear regression equation derived from the calibration curve. researchgate.net

This method is valued for its speed and simplicity, making it suitable for routine analysis where high sample throughput is needed. amhsr.org However, its selectivity can be limited, as other substances in the sample matrix that absorb at the same wavelength can cause interference. researchgate.net

| Parameter | Description | Typical Value/Procedure |

|---|---|---|

| Instrument | Device for measuring light absorbance. | UV-Visible Spectrophotometer (Single or Double Beam). amhsr.org |

| Wavelength (λmax) | Wavelength of maximum absorbance for the analyte. | Determined by scanning a standard solution (e.g., ~260-270 nm region for sulfonamides). researchgate.net |

| Solvent/Blank | The solvent used to dissolve the sample and standards. | Methanol, ethanol, or an appropriate buffer solution that does not absorb at the analytical wavelength. ijrpc.com |

| Calibration Range | The range of concentrations used to create the standard curve. | Should bracket the expected concentration of the unknown sample (e.g., 2-12 µg/mL). researchgate.net |

| Linearity (r²) | A measure of how well the calibration curve fits a straight line. | A value of ≥ 0.999 is considered excellent. researchgate.net |

Sample Preparation and Matrix Effects in this compound Analysis (non-clinical matrices, e.g., in vitro enzymatic assays, environmental samples)

The accuracy and reliability of any analytical method heavily depend on the quality of the sample preparation and the management of matrix effects. bataviabiosciences.com In non-clinical matrices such as those from in vitro enzymatic assays or environmental water samples, this compound is typically present at low concentrations alongside a multitude of potentially interfering substances. ppm.edu.plfrontiersin.org

Sample Preparation

The primary goal of sample preparation is to isolate and concentrate the target analyte from the complex sample matrix and remove substances that could interfere with the analysis. chromatographyonline.com The choice of technique depends on the nature of the matrix and the analyte.

In Vitro Enzymatic Assays: These samples often contain proteins, salts, and other media components that must be removed. biorxiv.org Protein precipitation (PPT), using agents like acetonitrile or methanol, is a common first step to denature and remove the bulk of proteins. chromatographyonline.com For cleaner samples, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed. chromatographyonline.com LLE uses an immiscible organic solvent to extract the analyte from the aqueous assay medium, while SPE uses a solid sorbent packed in a cartridge to selectively retain and then elute the analyte. chromatographyonline.com

Environmental Samples (e.g., Water): These samples can contain a wide variety of organic and inorganic compounds. frontiersin.orgeolss.net For water samples, SPE is the most common and effective technique. A large volume of water is passed through an SPE cartridge, which retains the this compound. The analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. researchgate.net

Matrix Effects

The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the co-eluting components from the sample matrix. bataviabiosciences.com It is a significant challenge, particularly in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Ion suppression, a loss of signal intensity, is the most common manifestation and can lead to an underestimation of the analyte's concentration. chromatographyonline.comnih.gov

Strategies to evaluate and mitigate matrix effects include:

Post-Extraction Spike Method: This quantitative method involves comparing the analytical response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent. chromatographyonline.comnih.gov A response in the matrix that is less than 100% of the response in the neat solvent indicates ion suppression. nih.gov

Use of Internal Standards: An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), is added to all samples and standards. chromatographyonline.com Because the IS has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. chromatographyonline.com

Improved Sample Cleanup: More rigorous sample preparation techniques, such as using highly selective SPE sorbents or performing multiple cleanup steps, can reduce the amount of matrix components reaching the analytical instrument. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components can also effectively reduce interference. nih.gov

| Matrix Type | Primary Challenge | Recommended Sample Preparation | Matrix Effect Mitigation |

|---|---|---|---|

| In Vitro Enzymatic Assays | High protein and salt content. biorxiv.orgfrontiersin.org | Protein Precipitation (PPT), followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). chromatographyonline.com | Use of a stable isotope-labeled internal standard; optimization of chromatographic separation. chromatographyonline.com |

| Environmental Water Samples | Low analyte concentration, high organic/inorganic load. frontiersin.orgeolss.net | Solid-Phase Extraction (SPE) for concentration and cleanup. researchgate.net | Analysis of matrix blanks; post-extraction spike experiments to quantify suppression/enhancement. nih.govchromatographyonline.com |

Theoretical and Computational Chemistry Studies of N 4 Acetylsulfisoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N(4)-Acetylsulfisoxazole. These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule. ornl.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. numberanalytics.comnih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. numberanalytics.com A smaller gap implies that the molecule can be more easily excited and is generally more reactive. numberanalytics.comnih.gov

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com The distribution of the HOMO and LUMO across the molecular structure highlights regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites). researchgate.net This information is invaluable for understanding its reactivity in various chemical environments. researcher.life Theoretical studies on similar sulfonamides have shown that the nature and position of substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. ijaers.commdpi.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its conformational flexibility and interactions with its environment. nih.govmdpi.com By simulating the atomic motions based on a force field, MD can explore the conformational landscape of this compound, identifying the most populated and energetically favorable shapes the molecule can adopt in solution. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues (theoretical/mechanistic, not clinical prediction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. d-nb.info For analogues of this compound, a QSAR study would involve compiling a dataset of structurally similar sulfonamides with their corresponding (experimentally determined) inhibitory activity against a specific enzyme.

The process involves calculating a variety of molecular descriptors for each analogue. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, structural fragments. researchgate.net

3D: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies or dipole moment. unar.ac.id

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like deep neural networks (DNNs), are then used to build a mathematical equation that correlates the descriptors with the activity. d-nb.infounar.ac.idnih.gov

The resulting QSAR model can be used to:

Understand the structural features that are important for the molecule's theoretical activity. For example, a model might reveal that higher electrostatic potential on the sulfonamide group and lower steric bulk on the isoxazole (B147169) ring are correlated with higher theoretical affinity.

Predict the theoretical activity of new, unsynthesized analogues. This allows for the prioritization of which compounds to synthesize and test in the lab.

It is crucial that these QSAR models are developed for a mechanistic understanding of enzyme inhibition rather than for predicting clinical outcomes. unar.ac.id

Prediction of pKa and Lipophilicity (logP) from Computational Models

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical to its behavior. Computational models offer a rapid way to predict these values. moldiscovery.comschrodinger.com

pKa Prediction: The pKa value indicates the strength of an acid. For this compound, there are several potentially ionizable sites, including the sulfonamide nitrogen. Computational methods, ranging from empirical approaches based on fragmentation and database lookups to more rigorous quantum mechanical calculations, can predict the pKa of these sites. nih.govnih.govpeerj.com Quantum mechanical methods often involve calculating the free energy change of deprotonation in a solvent model. nih.gov Knowing the pKa is essential for understanding the charge state of the molecule at a given pH. nih.gov

logP Prediction: The partition coefficient (logP) is a measure of a molecule's lipophilicity, or its preference for a nonpolar environment over a polar one. Computational methods for predicting logP are typically based on fragmental contributions or whole-molecule properties. These models calculate logP by summing the contributions of individual atoms or fragments of the molecule. The acetyl group on this compound, for instance, would be expected to increase its lipophilicity compared to the parent compound, sulfisoxazole (B1682709).

| Property | Predicted Value | Methodology |

|---|---|---|

| pKa (Sulfonamide N-H) | ~5.5 - 6.5 | Quantum Mechanical (e.g., SMD/M06-2X) or Empirical (e.g., LFER) schrodinger.comnih.gov |

| logP | ~1.5 - 2.0 | Fragment-based (e.g., cLogP) or Atom-based (e.g., XLogP) |

Photochemistry and Environmental Degradation Pathways of N 4 Acetylsulfisoxazole

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photolysis, is a primary abiotic degradation pathway for many sulfonamide antibiotics in sunlit surface waters. The process is initiated when the molecule absorbs light energy, leading to its decomposition. The rate and mechanism of photolysis are influenced by factors such as the chemical structure of the compound, pH of the water, and the presence of other substances that can act as photosensitizers.

Research on sulfonamides containing five-membered heterocyclic rings, like sulfisoxazole (B1682709), shows that the rate of direct photolysis is highly dependent on the specific heterocyclic group and the pH of the solution. acs.org The anionic forms of these drugs are particularly susceptible to direct photodegradation. nih.gov For the parent compound, sulfisoxazole, the quantum yield—a measure of the efficiency of a photochemical process—varies significantly with its protonation state. The protonated form of sulfisoxazole is the most photoreactive. acs.org While specific kinetic data for N(4)-Acetylsulfisoxazole is limited, the data for its parent compound provides valuable insight.

Table 1: Photolysis Quantum Yields for Sulfisoxazole at Different pH Values

| Species | pH Range | Quantum Yield (Φ) |

|---|---|---|

| Cationic | < 2 | 0.7 ± 0.3 |

| Neutral | 3 - 7 | 0.03 ± 0.01 |

| Anionic | > 8 | 0.05 ± 0.01 |

Source: Data derived from studies on sulfisoxazole, the parent compound of this compound. acs.org

Studies on other N(4)-acetylated sulfonamides, such as N(4)-acetylsulfamethazine and N(4)-acetylsulfadiazine, under simulated sunlight have shown that photolysis leads to significant degradation. nih.govresearchgate.net The primary photolytic degradation pathways identified for these acetylated metabolites are consistent with those observed for parent sulfonamides:

Cleavage of the Sulfonamide Bond (S-N bond): This is a major pathway where the bond between the sulfur atom and the nitrogen atom of the heterocyclic ring is broken. nih.govresearchgate.net

Sulfur Dioxide (SO2) Extrusion: This pathway involves the elimination of the SO2 group from the molecule. nih.govresearchgate.net

These reactions lead to the formation of various transformation products, breaking down the original antibiotic metabolite into different chemical entities.

Hydrolytic Degradation Pathways under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a pharmaceutical compound against hydrolysis is a key factor in its environmental persistence. For sulfonamides and their acetylated metabolites, hydrolysis is generally not considered a significant degradation pathway under typical environmental conditions (pH 4-9). acs.orgnih.gov

Oxidative and Reductive Transformation Studies

In aquatic environments, pharmaceuticals can be transformed by reactive species that cause oxidation or reduction. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are important mechanisms for the degradation of persistent organic pollutants.

The rate of degradation of sulfonamides by various environmental oxidants has been studied, revealing a general order of reactivity: SO₄•⁻ ≈ •OH > O₃ > ¹O₂ > ClO₂ ≈ Fe(VI) ≈ HOCl > Peroxymonosulfate researchgate.netnih.gov

Hydroxyl radicals (•OH) react rapidly with parent sulfonamides, with rate constants near the diffusion-controlled limit (approximately 10⁹ to 10¹⁰ M⁻¹ s⁻¹). acs.org The primary site of •OH attack is proposed to be the sulfanilic acid ring. clemson.edu However, the acetylation of the N(4)-amino group in metabolites like this compound can affect reactivity. For instance, N(4)-acetylsulfamethoxazole is more resistant to ozonation than its parent compound because the acetyl group blocks the aniline (B41778) amino group, a primary target for ozone attack. tandfonline.com This suggests that this compound may be more persistent in environments where ozonation is a key degradation process compared to its parent drug, sulfisoxazole.

Reductive degradation can occur in anaerobic environments, such as bottom sediments. The reaction of parent sulfonamides with hydrated electrons (e⁻aq), a powerful reducing agent, occurs with high rate constants. clemson.edu However, unlike oxidation by •OH, the reaction rates with hydrated electrons vary depending on the specific heterocyclic ring of the sulfonamide, indicating that this part of the molecule is the likely reaction site. clemson.edu The sulfonamide functional group itself is generally resistant to reduction. thieme-connect.com

Metabolites and Transformation Products from Environmental Degradation (not biological metabolites)

The degradation of this compound through processes like photolysis results in the formation of various non-biological transformation products (TPs). The identity of these products is crucial, as they may have their own toxicological and environmental effects. tandfonline.com

Studies on the photolysis of parent sulfonamides and their acetylated metabolites have identified several key types of transformation products. acs.orgnih.govresearchgate.net For sulfisoxazole and other five-membered heterocyclic sulfonamides, the most commonly identified photoproduct is sulfanilic acid . acs.org This product results from the cleavage of the S-N bond, a primary photodegradation pathway.

Table 2: Major Environmental Transformation Products of N(4)-Acetylated Sulfonamides from Photodegradation

| Degradation Pathway | Resulting Transformation Product(s) | Notes |

|---|---|---|

| Cleavage of S-N bond | Sulfanilic acid and the corresponding acetylated aminophenyl portion; 3,4-dimethyl-5-aminoisoxazole | This is a well-documented primary pathway for sulfonamides. acs.orgresearchgate.net |

| SO₂ Extrusion | Desulfonated products | Results in the direct linkage of the two ring structures. nih.gov |

| Photolytic back-transformation | Sulfisoxazole (parent drug) | Observed for other sulfonamide metabolites, suggesting a potential environmental reservoir for the active drug. acs.orgnih.gov |

The formation of these TPs means that while the original this compound molecule is removed from the environment, other related compounds are formed. Notably, the potential for photolytic back-transformation to the parent drug, sulfisoxazole, has been observed for metabolites of other sulfonamides. acs.orgnih.gov This phenomenon is significant as it suggests that the environmental degradation of a metabolite could regenerate the active pharmaceutical ingredient, thereby prolonging its potential impact on the ecosystem.

Conclusion and Future Research Directions in N 4 Acetylsulfisoxazole Chemistry

Summary of Key Chemical and Biochemical Insights

N(4)-Acetylsulfisoxazole is a principal metabolite of the sulfonamide antibiotic, sulfisoxazole (B1682709). nih.govechemi.com Its chemical structure is characterized by the acetylation of the aromatic amine group (at the N4 position) of the parent sulfisoxazole molecule. This modification significantly alters its physicochemical properties compared to sulfisoxazole.

Biochemically, the relationship between sulfisoxazole (SX) and this compound (NSX) is not a simple one-way metabolic inactivation. Research, particularly studies using isolated perfused rat kidneys, has demonstrated that the metabolism is reversible. nih.gov This means that while sulfisoxazole is acetylated to form this compound, the acetylated metabolite can be deacetylated back to the active parent compound. nih.gov This metabolic interconversion suggests that this compound can act as a circulating reservoir for the active drug.

The disposition of this compound is influenced by protein binding. nih.gov Studies have shown that its rate of metabolism is dependent on the unbound fraction of the compound in plasma. nih.gov Furthermore, its renal handling is complex, involving a combination of glomerular filtration, tubular secretion, and reabsorption, which collectively determine its excretion rate. nih.gov

| Property | Description | Source(s) |

| Identity | Primary metabolite of sulfisoxazole. | nih.govechemi.com |

| Key Structural Feature | Acetyl group on the N4-nitrogen of the sulfanilamide (B372717) moiety. | nih.gov |

| Metabolic Pathway | Formed via acetylation of sulfisoxazole. | nih.gov |

| Metabolic Interconversion | The transformation between sulfisoxazole and this compound is reversible. | nih.gov |

| Influence of Protein Binding | Metabolism is influenced by the free fraction of the drug in perfusate. | nih.gov |

| Renal Disposition | Excretion involves filtration, secretion, and reabsorption. | nih.gov |

Unresolved Questions and Challenges in this compound Research

Despite foundational knowledge established in earlier research, several questions regarding the chemistry and biochemistry of this compound remain. The detailed kinetics and the specific enzymatic drivers of the reversible acetylation-deacetylation equilibrium in various tissues are not fully elucidated.

A primary challenge is the lack of recent, in-depth mechanistic studies. Much of the detailed research on its metabolic disposition dates back several decades, and modern analytical and computational methods have not been extensively applied to re-examine these processes. nih.gov This leaves gaps in our understanding of how genetic polymorphisms in metabolic enzymes or the presence of co-administered drugs might affect the balance between sulfisoxazole and its N4-acetylated form.

Furthermore, the complete metabolic profile of this compound itself is not fully characterized. While its conversion back to sulfisoxazole is known, the extent to which it might undergo further metabolism to other, yet unidentified, products is an open question. The precise roles of specific renal transporters in its secretion and reabsorption also warrant more detailed investigation.

Emerging Research Avenues and Methodological Innovations

Future research into this compound would benefit significantly from the application of modern scientific methodologies.

Advanced Analytical Chemistry : The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) could enable more sensitive and specific quantification of this compound and its related metabolites in complex biological matrices. researchgate.net This would allow for more precise pharmacokinetic modeling and a deeper investigation into its metabolic fate.

Metabolomics : Untargeted and targeted metabolomics studies could provide a comprehensive overview of the metabolic network surrounding sulfisoxazole and this compound. This could lead to the discovery of previously unknown metabolites and offer insights into the off-target effects of the compound on cellular metabolism.

Enzymology and Molecular Biology : Recombinant expression of candidate enzymes (e.g., N-acetyltransferases) followed by in vitro assays could definitively identify the specific enzymes responsible for the acetylation of sulfisoxazole and the deacetylation of this compound. CRISPR-Cas9 and other gene-editing technologies could be used in cell-based models to probe the functional role of these enzymes in cellular disposition.

Computational Modeling : In silico methods, such as molecular docking and molecular dynamics simulations, could be employed to model the interaction of this compound with metabolic enzymes and transporters. This could help predict binding affinities and elucidate the structural basis for its biotransformation and transport, guiding further experimental work.

| Research Area | Proposed Methodology | Potential Insights |

| Pharmacokinetics | High-Resolution LC-MS/MS | Precise quantification in tissues/fluids; improved kinetic models. |

| Metabolic Profiling | Untargeted Metabolomics | Identification of novel metabolites; understanding of broader metabolic impact. |

| Enzymatic Pathways | Recombinant Enzyme Assays, CRISPR | Identification of specific enzymes in the reversible metabolic pathway. |

| Molecular Interactions | Computational Docking & Simulation | Elucidation of binding mechanisms to enzymes and transporters. |

Broader Implications for Prodrug Design and Medicinal Chemistry

The study of this compound, while focused on a metabolite, offers valuable insights into the fundamental principles of prodrug design. fiveable.mecentralasianstudies.org A prodrug is an inactive compound that is converted in the body to an active drug. nih.gov The reversible metabolism of this compound serves as an informative case study for several key concepts in medicinal chemistry.

Masking of Functional Groups : The acetylation of the N4-amino group of sulfisoxazole is a classic example of masking a polar functional group. This modification increases the lipophilicity of the molecule, which can alter its absorption, distribution, and protein binding characteristics. This principle is widely used in prodrug design to improve membrane permeability. nih.gov